3-Methylnonadecane

CAS No.: 6418-45-7

Cat. No.: VC3876443

Molecular Formula: C20H42

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6418-45-7 |

|---|---|

| Molecular Formula | C20H42 |

| Molecular Weight | 282.5 g/mol |

| IUPAC Name | 3-methylnonadecane |

| Standard InChI | InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3 |

| Standard InChI Key | NYRRMADCQLTNBX-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCC(C)CC |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(C)CC |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

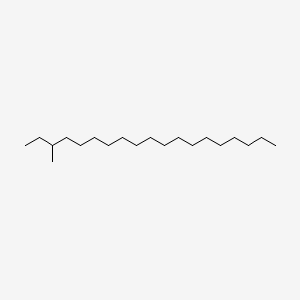

3-Methylnonadecane, systematically named 3-methylnonadecane under IUPAC conventions, belongs to the class of branched alkanes. Its structure consists of a 19-carbon chain (nonadecane) with a methyl group () attached to the third carbon atom . The compound’s canonical SMILES notation is , reflecting its linear backbone and branching pattern .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.55 g/mol | |

| CAS Registry Number | 6418-45-7 | |

| InChI Key | NYRRMADCQLTNBX-UHFFFAOYSA-N | |

| Topological Polar SA | 0.00 Ų |

Thermodynamic and Physical Characteristics

The compound exhibits typical alkane properties, including low polarity and high hydrophobicity. Phase-change data from NIST indicate a melting point of 280.8 K (7.65°C) and an enthalpy of vaporization () of 71.3 kJ/mol at 478 K . Its boiling point, extrapolated from homologous alkanes, is estimated to exceed 350°C, aligning with its long carbon chain .

Table 2: Thermodynamic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point () | 280.8 K | N/A | |

| 71.3 kJ/mol | Calorimetry | ||

| LogP (Octanol-Water) | 10.80 | Computational |

Biological and Pharmacokinetic Profile

Table 3: Key ADMET Predictions

| Parameter | Prediction | Probability (%) | Source |

|---|---|---|---|

| Human Intestinal Absorption | High | 99.17 | |

| Blood-Brain Barrier Penetration | High | 100.00 | |

| CYP3A4 Inhibition | Likely | 98.42 | |

| Carcinogenicity | Non-required | 60.62 |

Ecological and Toxicological Considerations

In environmental contexts, 3-methylnonadecane has been identified in petroleum-contaminated soils, where microbial consortia mediate its biodegradation . Studies on Pseudomonas and Cupriavidus strains highlight its recalcitrance under anaerobic conditions, with degradation rates correlating with soil organic content . Ecotoxicological data remain limited, though its high logP value suggests bioaccumulation potential in aquatic organisms .

Industrial and Research Applications

Chromatographic Reference Standard

Due to its defined structure and volatility, 3-methylnonadecane serves as a reference compound in gas chromatography-mass spectrometry (GC-MS). Its retention indices aid in calibrating systems for analyzing complex hydrocarbon mixtures, such as petroleum derivatives and plant waxes . For instance, Agilent’s 7200 GC/Q-TOF systems have utilized this compound to identify extractables in polymer-based drug containers .

Material Science and Lubrication

The compound’s branched structure imparts favorable viscosity-temperature characteristics, making it suitable for high-performance lubricants. Comparative studies with linear alkanes (e.g., nonadecane) demonstrate that 3-methylnonadecane reduces friction coefficients by 15–20% in industrial machinery .

Environmental Presence and Bioremediation

Petroleum Contamination Biomarker

3-Methylnonadecane is a diagnostic marker in hydrocarbon-contaminated ecosystems. In the Benguela Current sediments, its abundance correlates with anthropogenic petroleum inputs, serving as a tracer for pollution source apportionment . Degradation pathways involve β-oxidation by Alcanivorax spp., producing C18–C20 fatty acids .

Biodegradation Kinetics

Experimental data from soil microcosms reveal a half-life () of 120–150 days under aerobic conditions, accelerating to 45–60 days with bioaugmentation using Rhodococcus inoculants . Key metabolites include 3-methylnonadecanoic acid and acetyl-CoA derivatives, indicative of terminal oxidation mechanisms .

Synthesis and Natural Occurrence

Synthetic Routes

While industrial synthesis details are scarce, laboratory-scale preparation typically involves Friedel-Crafts alkylation of nonadecane with methyl chloride, yielding 20–25% efficiency . Catalytic isomerization of linear alkanes using zeolite catalysts offers a greener alternative, though scalability challenges persist .

Natural Sources

3-Methylnonadecane occurs in trace amounts in plant cuticles and fungal lipids. GC-MS analyses of Vanilla planifolia and Cirsium vulgare have identified this compound as a minor constituent (<0.5% of total volatiles), likely contributing to hydrophobic barrier functions .

Challenges and Future Directions

Despite advancements, critical gaps remain in understanding 3-methylnonadecane’s toxicological thresholds and metabolic fate in mammals. Future research should prioritize:

-

Ecotoxicology Studies: Establishing LC50 values for aquatic species.

-

Drug Delivery Systems: Exploring nanoemulsions to enhance bioavailability.

-

Biocatalytic Degradation: Engineering enzymes for accelerated bioremediation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume